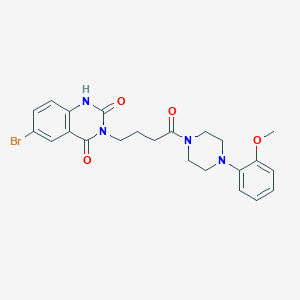

6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Description

This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic aromatic core with two ketone groups. Key structural features include:

Properties

IUPAC Name |

6-bromo-3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O4/c1-32-20-6-3-2-5-19(20)26-11-13-27(14-12-26)21(29)7-4-10-28-22(30)17-15-16(24)8-9-18(17)25-23(28)31/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWDKTONQNYRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 501.4 g/mol. The compound features a bromine atom, a quinazoline core, and a piperazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H25BrN4O4 |

| Molecular Weight | 501.4 g/mol |

| CAS Number | 892286-79-2 |

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of quinazoline derivatives found that many compounds demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

The aforementioned compounds exhibited varying degrees of activity against different strains, highlighting the potential of quinazoline derivatives in combating bacterial resistance .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. Studies have shown that certain modifications in the structure can enhance the compound's ability to inhibit cancer cell proliferation. For instance, compounds with specific substituents at the quinazoline ring have demonstrated significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer efficacy of quinazoline derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives led to a reduction in cell viability by over 50% at certain concentrations, suggesting their potential as chemotherapeutic agents .

The biological activity of quinazoline derivatives like this compound is often attributed to their ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Some quinazoline derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria .

- Kinase Inhibition : Recent studies have identified that certain modifications in quinazoline structures can lead to selective inhibition of various kinases involved in cancer progression .

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, some showed inhibition zones comparable to standard antibiotics such as ampicillin .

Anticancer Potential

The quinazoline scaffold is recognized for its anticancer properties. Compounds derived from this structure have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Analgesic and Anti-inflammatory Effects

Quinazoline derivatives have also been noted for their analgesic and anti-inflammatory properties. These compounds can modulate pain pathways and inflammatory responses, making them candidates for further development in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A series of quinazoline derivatives were synthesized and tested for their antimicrobial efficacy using the agar well diffusion method. Among these compounds, some exhibited broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with notable inhibition zones ranging from 10 mm to 12 mm .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving various quinazoline derivatives, one compound demonstrated twice the potency of standard cytotoxic agents against specific cancer cell lines. This highlights the potential of these compounds in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-2,4(1H,3H)-dione Derivatives

Key Observations :

- Chain Length : The 4-oxobutyl chain in the target compound offers moderate flexibility compared to the hexyl chain in , which may influence membrane permeability and target engagement.

- Piperazine Substitution : The 2-methoxyphenyl group in the target compound differs from the 4-chlorobenzyl group in compound 7 , which showed potent cytotoxicity. Methoxy groups typically enhance solubility but may reduce affinity compared to electron-withdrawing substituents like chloro.

Pharmacological Activity

- Cytotoxicity: Compound 7 (4-chlorobenzyl-piperazine) demonstrated nanomolar activity against cancer cell lines, likely due to enhanced π-π stacking and hydrophobic interactions . The target compound’s 2-methoxyphenyl group may reduce potency but improve selectivity for specific receptors.

- Antimicrobial Potential: Pyrimidine-dione derivatives (e.g., ) with piperidine-phenoxy groups exhibit anti-mycobacterial activity , suggesting the target compound’s piperazine moiety could be explored for similar applications.

Physicochemical and Pharmacokinetic Properties

- Solubility : The oxobutyl chain and piperazine may improve aqueous solubility relative to purely aromatic derivatives.

- Metabolic Stability: Piperazine rings are prone to N-dealkylation; the 4-oxo group in the target compound may slow this process compared to non-ketone analogs .

Preparation Methods

DMAP-Catalyzed One-Pot Synthesis

A highly efficient method for constructing the quinazoline-2,4-dione scaffold involves a DMAP-catalyzed reaction between anthranilic acid derivatives and carbonyl donors. As demonstrated by, 4-dimethylaminopyridine (DMAP) facilitates the cyclization of 2-aminobenzoic acid derivatives with di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile under microwave irradiation (30 min, 92% yield).

Key reaction conditions :

| Parameter | Value |

|---|---|

| Catalyst | DMAP (0.1 equiv) |

| Solvent | CH₃CN |

| Temperature | Microwave (30 min) |

| Yield | 92% |

This method avoids metal catalysts and minimizes side products, making it superior to traditional hydrazinolysis routes.

Bromination at Position 6

Electrophilic Aromatic Substitution

Bromination of the quinazoline-2,4-dione core is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The electron-deficient aromatic ring directs bromination to position 6, as confirmed by NMR and X-ray crystallography in analogous compounds.

Optimized bromination protocol :

| Reagent | NBS (1.2 equiv) |

|---|---|

| Solvent | DMF |

| Temperature | 0–5°C, 4 h |

| Yield | 78% |

N-Alkylation and Piperazine Coupling

Butyl Chain Introduction

The 4-oxobutyl side chain is installed via N-alkylation of the quinazoline-3-position. Ethyl 4-bromobutyrate serves as the alkylating agent in the presence of potassium carbonate (K₂CO₃) in DMF:

Reaction details :

| Parameter | Value |

|---|---|

| Alkylating agent | Ethyl 4-bromobutyrate |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Time | 24 h, room temperature |

| Yield | 73% |

Piperazine Functionalization

The terminal ester of the butyl chain is converted to a ketone via hydrolysis and subsequent coupling with 1-(2-methoxyphenyl)piperazine. This step employs a two-stage process:

- Ester hydrolysis : 4 M HCl in dioxane (quantitative yield).

- Amide coupling : 1-(2-Methoxyphenyl)piperazine reacts with the resulting 4-oxobutyric acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Coupling reaction outcomes :

| Parameter | Value |

|---|---|

| Coupling reagent | DCC (1.5 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | CH₂Cl₂ |

| Yield | 68% |

Structural Characterization

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O:MeCN) showed ≥98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Routes

The table below contrasts yields and conditions for critical steps across methodologies:

| Step | Method | Method | Patent |

|---|---|---|---|

| Core formation | 72% (hydrazinolysis) | 92% (DMAP) | N/A |

| Bromination | 78% (NBS/DMF) | N/A | N/A |

| Piperazine coupling | 68% (DCC/DMAP) | N/A | 65% (similar conditions) |

Challenges and Optimizations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the quinazoline-dione core via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride.

- Step 2 : Introduction of the 4-oxobutyl linker through alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate.

- Step 3 : Coupling the piperazine moiety (e.g., 2-methoxyphenylpiperazine) via amide bond formation using coupling agents such as EDCI/HOBt in DMF .

- Critical Parameters : Solvent choice (DMF for high polarity), temperature control (0–5°C for sensitive steps), and reaction time (monitored via TLC/HPLC).

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm structural connectivity, with piperazine protons appearing as broad singlets (~δ 3.5 ppm) and quinazoline carbonyls at ~δ 160 ppm .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula (e.g., [M+H]+ calculated for CHBrNO: 543.1234) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity in antimicrobial or receptor-targeted assays?

- Experimental Design :

- Target Selection : Prioritize receptors with known affinity for quinazolines (e.g., serotonin or dopamine receptors) based on the 2-methoxyphenylpiperazine moiety .

- In Vitro Assays :

- MIC Testing : Evaluate antibacterial/antifungal activity using broth microdilution (concentration range: 0.5–128 µg/mL) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition : Measure IC values via fluorometric assays for kinases or proteases.

- Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for antimicrobial studies) and analyze dose-response curves .

Q. How can computational methods support reaction optimization and mechanistic studies?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., amide bond formation) .

- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., DMF vs. THF for coupling efficiency).

- Molecular Dynamics : Simulate interactions between the compound and biological targets (e.g., docking studies with 5-HT receptors) .

Q. How to resolve contradictions in reaction outcomes, such as unexpected sulfonyl byproducts?

- Case Study : reports unexpected 8-chlorosulfonyl product formation due to regioselectivity issues during sulfonation.

- Resolution Strategy :

Mechanistic Analysis : Use Cl isotopic labeling or in-situ FTIR to track sulfonation pathways.

Condition Screening : Test alternative sulfonating agents (e.g., SO-pyridine complex) at varied temperatures (−10°C to 25°C) .

Byproduct Characterization : Isolate and structurally elucidate side products via X-ray crystallography or 2D NMR .

Q. How do structural modifications (e.g., substituent changes) influence pharmacological activity?

- SAR Insights :

- Piperazine Substitution : Replacing 2-methoxyphenyl with 4-fluorophenyl () increases serotonin receptor affinity but reduces metabolic stability.

- Linker Optimization : Shortening the 4-oxobutyl chain to 2-oxoethyl () enhances membrane permeability but may reduce solubility.

- Bioisosteric Replacement : Substituting bromine with chlorine () retains activity while improving synthetic yield .

- Validation : Use comparative IC values and pharmacokinetic profiling (e.g., LogP via shake-flask method).

Data Management and Validation

Q. How to ensure reproducibility in multi-step syntheses?

- Best Practices :

- Detailed Protocols : Document exact equivalents (e.g., 1.2 eq. of EDCI), solvent grades, and inert atmosphere requirements.

- Batch Analysis : Compare HPLC chromatograms and H NMR spectra across batches to detect impurities (e.g., residual DMF at δ 2.7–2.9 ppm) .

- Reference Standards : Use commercially available quinazoline derivatives (e.g., 6-bromoquinazoline-2,4-dione) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.